5-chloro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide
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Description
5-chloro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C13H12ClN5O2S2 and its molecular weight is 369.84. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antibacterial Applications
Sulfonamide derivatives have been synthesized for potential use as antibacterial agents. One study details the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, demonstrating high antibacterial activities against various strains (Azab, Youssef, & El-Bordany, 2013). Another research effort highlights the docking simulations and primary assessment of benzene sulfonamide pyrazole oxadiazole derivatives as potential antimicrobial and antitubercular agents, providing insights into their mode of action against Mycobacterium tuberculosis (Shingare et al., 2022).
Antiglaucoma Activity
Sulfonamide derivatives have been evaluated for their antiglaucoma activity. Specifically, novel pyrazole derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide were synthesized and found to inhibit carbonic anhydrase isoenzymes, indicating potential utility in treating glaucoma (Kasımoğulları et al., 2010).
Antitumor Activities
The synthesis of sulfonamide derivatives has led to compounds with significant antitumor activities. Research on ethyl 2-(1H-benzo[D]imidazol-2-yl)acetate derivatives highlighted their potential against various cancer cell lines, with some compounds exhibiting high potency (Mohareb & Gamaan, 2018). Another study synthesized and evaluated pyrazole derivatives for their anticancer activity, further demonstrating the therapeutic potential of sulfonamide derivatives in oncology (El-Gaby et al., 2017).
Antiviral Activity
Sulfonamide derivatives have also shown promise in antiviral applications. For example, the synthesis of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides revealed compounds with anti-tobacco mosaic virus activity, indicating their potential use in antiviral research (Chen et al., 2010).
Properties
IUPAC Name |
5-chloro-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN5O2S2/c14-11-1-2-12(22-11)23(20,21)18-6-8-19-7-5-17-13(19)10-9-15-3-4-16-10/h1-5,7,9,18H,6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNMRYPQQSSVCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NC=CN2CCNS(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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